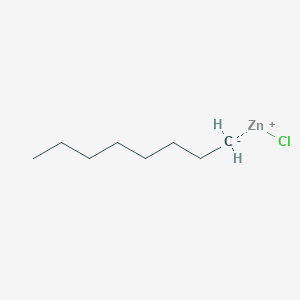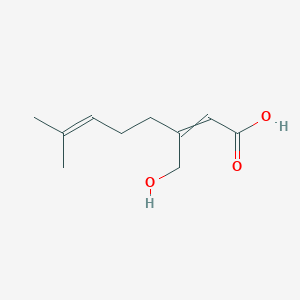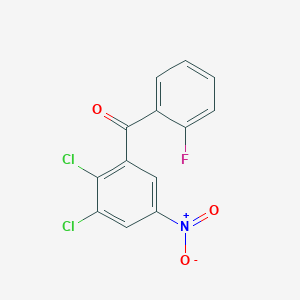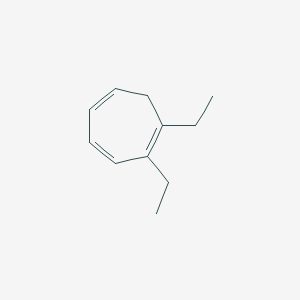
n-Octylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Octylzinc chloride is an organozinc compound with the chemical formula C8H17ZnCl. It is a member of the alkylzinc halides family, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically used as a reagent in various chemical reactions due to its reactivity and ability to act as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Octylzinc chloride can be synthesized through the reaction of n-octylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
n-C8H17MgBr+ZnCl2→n-C8H17ZnCl+MgBrCl
This reaction is usually performed in anhydrous diethyl ether or tetrahydrofuran (THF) as solvents.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
n-Octylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its alkyl group to other metals, such as palladium or nickel, which is useful in cross-coupling reactions.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles that react with this compound.
Catalysts: Palladium and nickel catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Anhydrous diethyl ether, THF, and sometimes toluene are used as solvents to maintain the reactivity of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be an alkyl-aryl compound.
Applications De Recherche Scientifique
n-Octylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological processes and the development of pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers and other materials, where it acts as a catalyst or reagent in various chemical processes.
Mécanisme D'action
The mechanism by which n-octylzinc chloride exerts its effects involves its ability to act as a nucleophile. The zinc atom in the compound is electron-deficient, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical reactions, forming new bonds and facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Butylzinc chloride
- n-Hexylzinc chloride
- n-Decylzinc chloride
Comparison
n-Octylzinc chloride is unique among its peers due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to n-butylzinc chloride and n-hexylzinc chloride, this compound has a longer alkyl chain, making it more hydrophobic and potentially more reactive in certain organic solvents. Its reactivity and applications can vary slightly based on these structural differences, making it suitable for specific types of chemical reactions and industrial applications.
Propriétés
Numéro CAS |
89523-64-8 |
|---|---|
Formule moléculaire |
C8H17ClZn |
Poids moléculaire |
214.1 g/mol |
Nom IUPAC |
chlorozinc(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FUNDKQKZQVAQKD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392835.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
![[Dichloro(methanesulfonyl)methanesulfinyl]benzene](/img/structure/B14392849.png)







![[(4-Chlorophenoxy)methoxy]acetic acid](/img/structure/B14392890.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)
![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)
